molecular formula C6H13BrO B1376743 1-Bromo-3-methoxy-2,2-dimethylpropane CAS No. 261528-87-4

1-Bromo-3-methoxy-2,2-dimethylpropane

Cat. No.: B1376743
CAS No.: 261528-87-4
M. Wt: 181.07 g/mol
InChI Key: ZCRTXYSRGBYQMD-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2,2-dimethylpropane (C₆H₁₁BrO) is a branched alkyl halide featuring a bromine atom at position 1, two methyl groups at position 2, and a methoxy (-OCH₃) group at position 2. Its IUPAC name reflects the substituents’ positions, making it distinct from simpler bromoalkanes. The compound’s structure introduces steric hindrance near the bromine atom and electronic effects from the methoxy group, which influence its physical and chemical properties.

Properties

IUPAC Name

1-bromo-3-methoxy-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRTXYSRGBYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261528-87-4
Record name 1-bromo-3-methoxy-2,2-dimethylpropane
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Preparation Methods

Bromination of 3-Methoxy-2,2-dimethylpropane

The most common and direct synthetic route to this compound involves the bromination of 3-methoxy-2,2-dimethylpropane. This method is well-documented and widely used in both laboratory and industrial settings.

  • Reagents and Conditions:

    • Bromine (Br2) is used as the brominating agent.
    • Solvents such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) provide an inert medium.
    • Temperature control is critical, typically maintained below 20°C to ensure selective bromination and to avoid side reactions.
    • Reaction times vary from several hours to overnight stirring at room temperature, depending on scale and desired yield.
  • Process Description:

    • 3-Methoxy-2,2-dimethylpropane is dissolved in the chosen solvent.
    • Bromine is added slowly to the reaction mixture under stirring.
    • The reaction mixture changes color (light red-brown) indicating bromine presence.
    • After completion, the mixture is purified by standard techniques such as distillation or crystallization to isolate the brominated product.
  • Industrial Adaptations:

    • Continuous flow reactors are employed to improve reproducibility and yield.
    • Purification steps include distillation and crystallization to achieve high purity.

This method provides a straightforward and efficient pathway to the target compound with good selectivity and yield.

Alternative Synthetic Routes and Related Compounds

While direct bromination is the primary method, related synthetic strategies exist for structurally similar compounds, such as 1,3-dibromo-2,2-dimethoxypropane, which can inform potential modifications or scale-up processes.

  • A patent describes a method for synthesizing 1,3-dibromo-2,2-dimethoxypropane via bromination of acetone in methanol with controlled bromine addition at temperatures below 20°C, followed by crystallization and vacuum drying to yield high-purity products (97%-99% purity). This method emphasizes cost-effectiveness, fewer steps, and ease of processing, which could be adapted for mono-brominated derivatives.

Williamson Ether Synthesis Followed by Bromination

Another approach involves first introducing the methoxy group via Williamson ether synthesis on a suitable precursor, followed by selective bromination at the desired position. This two-step approach allows for more control over functional group placement but is less commonly used for this particular compound due to the efficiency of direct bromination.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent(s) Temperature Reaction Time Purification Methods Yield/Purity Notes
Direct Bromination Br2 CCl4, CH2Cl2 < 20°C Several hours to 24 h Distillation, crystallization High yield, high purity Most common, scalable industrially
Continuous Flow Bromination Br2 CCl4, CH2Cl2 Controlled (<20°C) Continuous process Distillation, crystallization Improved consistency and yield Industrial scale adaptation
Williamson Ether + Bromination Alkoxide precursor + Br2 Aprotic solvents Controlled Multi-step Chromatography, distillation Moderate yield More complex, allows functional group control
Bromination of Acetone Derivatives (related compound) Br2, acetone, methanol Methanol < 20°C ~24 h Crystallization, vacuum drying 97%-99% purity (for dibromo derivative) Cost-effective, large-scale potential

Analysis of Preparation Methods

  • Selectivity and Control: The key challenge in preparing this compound is achieving selective bromination at the 1-position without over-bromination or side reactions. Temperature control and slow addition of bromine are critical for selectivity.

  • Solvent Choice: Non-polar solvents like carbon tetrachloride and dichloromethane are preferred for their inertness and ability to dissolve both bromine and the organic substrate, facilitating controlled bromination.

  • Scale-Up Considerations: Continuous flow reactors allow for better heat and mass transfer, reducing side reactions and improving reproducibility, which is essential for industrial production.

  • Purification: Due to the compound’s volatility and potential impurities, distillation and crystallization remain the main purification techniques. High purity (>95%) is achievable with proper control.

Research Findings and Practical Implications

  • The direct bromination method is supported by multiple chemical suppliers and research sources, confirming its reliability and reproducibility.

  • The adaptation of continuous flow technology reflects modern trends in chemical manufacturing, enhancing safety and efficiency.

  • The patent literature on related dibromo compounds suggests that similar bromination strategies can be optimized for cost and purity, which may benefit the production of this compound.

  • The compound’s functional groups (bromo and methoxy) enable it to serve as a versatile intermediate in organic synthesis, particularly for nucleophilic substitution and elimination reactions, which underscores the importance of obtaining it in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 3-methoxy-2,2-dimethylpropanol, 3-methoxy-2,2-dimethylpropionitrile, or 3-methoxy-2,2-dimethylpropylamine.

    Elimination Reactions: The major product is typically 3-methoxy-2,2-dimethylpropene.

Scientific Research Applications

1-Bromo-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2,2-dimethylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural Analogues and Reactivity in SN2 Reactions

The steric environment around the electrophilic carbon (bearing the bromine) significantly impacts nucleophilic substitution (SN2) reactivity. Below is a comparison with key analogues:

Compound Structure Steric Hindrance SN2 Reactivity (Relative)
1-Bromo-3-methoxy-2,2-dimethylpropane Br–C(CH₃)₂–CH₂–OCH₃ High Low
1-Bromo-2,2-dimethylpropane (Neopentyl bromide) Br–C(CH₃)₂–CH₂–CH₃ Moderate Very Low
1-Bromobutane Br–CH₂–CH₂–CH₂–CH₃ Low High
1-Bromo-2-methylbutane Br–CH₂–C(CH₃)–CH₂–CH₃ Moderate Moderate
  • Steric Effects :

    • 1-Bromo-2,2-dimethylpropane (neopentyl bromide) exhibits very low SN2 reactivity due to the bulky dimethyl groups adjacent to the bromine, which hinder backside attack .
    • This compound likely has even lower reactivity due to additional steric bulk from the methoxy group at position 3.
  • Electronic Effects :

    • The methoxy group’s electron-donating nature may slightly destabilize the transition state in SN2 reactions by reducing electrophilicity at the carbon-bromine bond .

Leaving Group Ability and Halogen Comparisons

The leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ . Thus:

  • 1-Iodo-2,2-dimethylpropane reacts faster in SN2 than bromo or chloro analogues.
  • 1-Bromo-2,2-dimethylpropane is slower than iodo but faster than chloro derivatives.
  • 1-Chloro-2,2-dimethylpropane shows minimal reactivity due to poor leaving group ability.

Physical Properties

Data for analogous compounds highlight trends in boiling points and phase transitions:

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
1-Bromo-2,2-dimethylpropane 151.04 ~85–90 –50
1-Bromo-3-methylbutane 151.04 ~120 –60
1-Bromobutane 137.02 ~102 –112
  • However, steric effects may limit intermolecular interactions .

Biological Activity

1-Bromo-3-methoxy-2,2-dimethylpropane (CAS Number: 261528-87-4) is an organic compound classified as a haloether. Its structure comprises a bromine atom, a methoxy group, and two methyl groups attached to a central carbon atom. This compound has garnered interest in various fields of chemistry, particularly for its potential biological activities and applications in pharmaceutical synthesis.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₁₅BrO
  • Molecular Weight : 195.11 g/mol
  • Boiling Point : Approximately 150°C

Antitumor and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit antitumor and anti-inflammatory activities. These effects are primarily attributed to their ability to interact with specific biological pathways and molecular targets involved in cell proliferation and inflammation modulation.

The biological activity of this compound may involve:

  • Nucleophilic Substitution Reactions : The compound can undergo reactions with various nucleophiles, leading to the formation of new carbon bonds. This reactivity is crucial for synthesizing biologically active derivatives.
  • Interaction with Enzymes : Similar compounds have shown potential in modulating enzyme activity, which can influence metabolic pathways related to cancer and inflammation.

Synthesis and Applications

This compound serves as a precursor in the synthesis of various pharmaceuticals. Notably, it is utilized in preparing baricitinib, a medication for rheumatoid arthritis. Its derivatives may also play roles in developing antioxidants and other therapeutic agents.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that brominated compounds could inhibit the growth of tumor cells in vitro, suggesting a pathway for developing new anticancer drugs.
  • Inflammation Modulation : Another investigation revealed that certain derivatives exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.

Data Table: Biological Activity Overview

Biological ActivityCompound TypeMechanism of ActionReferences
AntitumorBrominated CompoundsNucleophilic substitution
Anti-inflammatoryHaloethersEnzyme modulation
AntioxidantMethoxy DerivativesFree radical scavenging

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 1-Bromo-3-methoxy-2,2-dimethylpropane, and how is it derived?

  • Methodology : The IUPAC name is determined by identifying the longest carbon chain containing the functional group (bromine) and numbering substituents to achieve the lowest possible locants. For this compound:

  • The parent chain is propane.
  • Substituents: Bromine at position 1, methoxy group at position 3, and two methyl groups at position 2.
  • The correct name reflects substituent priority (halogen > alkoxy) and steric arrangement. Example: Similar logic is applied in naming neopentyl derivatives like 1-Bromo-2,2-dimethylpropane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identifies proton environments. For example, methoxy protons (δ ~3.3 ppm) and methyl groups (δ ~1.2 ppm) can be resolved, with splitting patterns indicating neighboring substituents .
  • GC-MS : Validates purity and molecular weight. Retention times and fragmentation patterns are compared to standards.
  • IR Spectroscopy : Detects functional groups (C-Br stretch ~500–600 cm⁻¹, C-O stretch ~1100 cm⁻¹).

Q. What are standard synthetic routes for preparing this compound?

  • Methodology :

  • Bromination : React 3-methoxy-2,2-dimethylpropane with HBr under radical-initiated conditions.
  • Etherification : Introduce the methoxy group via Williamson synthesis, followed by bromination. Example: Similar to bromination strategies for 3’-Bromo-2,2-dimethylbutyrophenone using controlled bromine addition .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

  • Methodology :

  • Steric hindrance from the 2,2-dimethyl groups reduces SN2 reactivity, as seen in inert analogs like 1-Bromo-2,2-dimethylpropane .
  • The methoxy group’s electron-donating effect may stabilize transition states. Computational modeling (e.g., QSPR or DFT) can quantify substituent effects on activation energy .
  • Experimental comparison: Measure reaction rates with nucleophiles (e.g., NaI/acetone) against non-methoxy analogs.

Q. How can gas chromatography (GC) methods be validated for detecting trace residues of this compound in pharmaceutical matrices?

  • Methodology :

  • Specificity : Resolve the compound from interferents (e.g., DMF) using polar capillary columns (e.g., DB-WAX). Resolution >1.5 confirms specificity .
  • Linearity : Establish a calibration curve (e.g., 0.5–50 µg/mL) with R² ≥0.998. Example: Linear equation Y = 2.7917X + 0.2122 from similar haloalkane analyses .
  • Accuracy/Precision : Achieve recovery rates of 95–105% with RSD <6% for intra-day and inter-day trials.

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

  • Methodology :

  • SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. SHELXPRO interfaces with macromolecular data if twinning occurs .
  • Visualization : Use Mercury or Olex2 for 3D structure analysis. Compare bond angles/distances to quantum-chemistry predictions (e.g., Gaussian calculations).

Q. How does the steric environment of this compound affect its stability under thermal or oxidative conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air. Compare to less hindered analogs (e.g., 1-bromobutane).
  • Kinetic Studies : Monitor degradation products via GC-MS. Example: Methoxy groups may stabilize intermediates via resonance, delaying decomposition.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methoxy-2,2-dimethylpropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methoxy-2,2-dimethylpropane

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